Phosphorobromidofluoridic acid
Description
Phosphorobromidofluoridic acid (hypothetical formula: HBrFPO₂) is a halogenated phosphorus oxyacid containing bromine and fluorine substituents. While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous phosphorus-based acids. Such acids are typically used in specialized chemical syntheses, catalysis, or as intermediates in organophosphorus chemistry. The presence of both bromine and fluorine likely enhances its reactivity, particularly in substitution or elimination reactions, due to the electronegativity of fluorine and the leaving-group ability of bromine .
Properties
CAS No. |
25758-03-6 |
|---|---|
Molecular Formula |
BrFHO2P |
Molecular Weight |
162.88 g/mol |
IUPAC Name |
bromo(fluoro)phosphinic acid |
InChI |
InChI=1S/BrFHO2P/c1-5(2,3)4/h(H,3,4) |
InChI Key |
XWRDPOBGHXBKPD-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorobromidofluoridic acid would likely involve the reaction of phosphorus compounds with bromine and fluorine sources. One possible route could be the reaction of phosphorus pentachloride (PCl5) with bromine trifluoride (BrF3) under controlled conditions. The reaction might proceed as follows:
[ \text{PCl}_5 + \text{BrF}_3 \rightarrow \text{PBrF}_2 + 3\text{Cl}_2 ]
This reaction would need to be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and pressure, would need to be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This might involve continuous flow reactors to ensure precise control over reaction conditions. Additionally, purification steps such as distillation or crystallization would be necessary to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorobromidofluoridic acid would likely undergo a variety of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: Reduction reactions might yield lower oxidation state phosphorus compounds.
Substitution: Halogen substitution reactions could occur, where bromine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions would vary depending on the desired transformation, but typical conditions might include temperatures ranging from -78°C to 150°C and pressures from 1 to 10 atmospheres.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphorus oxybromide (POBr3), while reduction could produce phosphorus trihalides (PX3, where X is a halogen).
Scientific Research Applications
Phosphorobromidofluoridic acid could have a range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis, it could be used to introduce bromine and fluorine atoms into organic molecules.
Medicine: The compound could be explored for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Industry: Industrial applications might include its use as a catalyst or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of phosphorobromidofluoridic acid would depend on its specific interactions with target molecules
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Features
Phosphorobromidofluoridic acid is structurally related to the following compounds:
| Compound | Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound | HBrFPO₂ | ~148.88 g/mol | –Br, –F, –OH, =O |
| Fluorosulfuric acid | HSO₃F | 100.07 g/mol | –F, –SO₃H |
| Phosphonofluoridic acid (ethyl-, isopropyl ester) | C₅H₁₂FO₂P | 154.12 g/mol | –F, ethyl, isopropyl |
| Phosphoric acid | H₃PO₄ | 98.00 g/mol | –OH, =O |
Key Observations :
- Ester Derivatives: Phosphonofluoridic acid esters (e.g., ethyl-, isopropyl ester) demonstrate that halogenated phosphorus compounds are versatile in organic synthesis, suggesting similar utility for this compound derivatives .
Acid Strength and Reactivity
Comparative acid strength (pKa) and reactivity:
| Compound | pKa (Approx.) | Reactivity Notes |
|---|---|---|
| This compound | Unknown | Likely stronger than H₃PO₄ due to –F and –Br electron-withdrawing effects. |
| Fluorosulfuric acid | -15.1 | Superacid; used in alkylation and acylation. |
| Phosphoric acid | 2.15 (pKa1) | Moderate acid; industrial catalyst. |
Inference : The electronegativity of fluorine and polarizability of bromine may synergistically enhance acidity, positioning this compound between phosphoric and fluorosulfuric acids in strength. Its reactivity could involve Br⁺ or F⁻ participation in redox or nucleophilic reactions .
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